N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
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Overview
Description
N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide is a complex organic compound that features a benzoxadiazole moiety, a nitro group, and a sulfonylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide typically involves multiple steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the Sulfonylsulfanyl Ethyl Chain: This step may involve nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a fluorescent probe, the compound’s mechanism would involve the absorption and emission of light at specific wavelengths. In medicinal applications, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide: can be compared with other benzoxadiazole derivatives, nitroaromatic compounds, and sulfonyl-containing molecules.
Uniqueness
- The unique combination of functional groups in this compound may confer specific properties, such as enhanced fluorescence, specific reactivity, or unique biological activity.
Properties
Molecular Formula |
C17H17N5O6S2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O6S2/c1-30(26,27)29-9-8-18-15(23)10-11-2-4-12(5-3-11)19-13-6-7-14(22(24)25)17-16(13)20-28-21-17/h2-7,19H,8-10H2,1H3,(H,18,23) |
InChI Key |
KMESUWCWLLSDQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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